An In-depth Technical Guide on the Core Basic Properties of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione
An In-depth Technical Guide on the Core Basic Properties of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione
Disclaimer: Direct experimental data for 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is limited in publicly available scientific literature. This guide provides a comprehensive overview of its predicted properties and the well-established characteristics of closely related imidazolidine-2,4-dione (hydantoin) derivatives to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to their use as anticonvulsants, antiarrhythmics, anticancer agents, and antimicrobials. This technical guide focuses on the core basic properties of the specific derivative, 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione, providing insights into its chemical nature, potential synthetic routes, and likely biological significance based on the extensive knowledge of analogous compounds.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione and Related Analogues
| Property | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione (Predicted) | 5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione (Predicted) |
| Molecular Formula | C₁₀H₁₁N₃O₂ | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol | 205.21 g/mol |
| Melting Point | Not available | 77 °C |
| Density | Not available | 1.293±0.06 g/cm³ |
| pKa | Not available | 8.0±0.10 |
Data for 5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione is sourced from predictive databases and should be considered as an estimation for the target compound.
Synthesis and Experimental Protocols
The synthesis of imidazolidine-2,4-dione derivatives is well-established, with the Bucherer-Bergs reaction being a cornerstone method for preparing 5-substituted and 5,5-disubstituted hydantoins[2][3]. This one-pot, multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali cyanide and ammonium carbonate[2][3].
General Synthetic Workflow: Bucherer-Bergs Reaction
The following diagram illustrates the general workflow for the synthesis of a 5-methyl-3-phenyl-imidazolidine-2,4-dione, a structurally similar compound, via the Bucherer-Bergs reaction.
Caption: General workflow for the synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione.
Detailed Experimental Protocol (Representative Example: Bucherer-Bergs Synthesis of a 5,5-Disubstituted Hydantoin)
This protocol is a representative example for the synthesis of hydantoin derivatives and can be adapted for the synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione from 3-aminobenzaldehyde.
Materials:
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3-Aminobenzaldehyde (starting aldehyde)
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Potassium cyanide (KCN) or Sodium cyanide (NaCN)
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Ammonium carbonate ((NH₄)₂CO₃)
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Ethanol
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Water
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Concentrated Hydrochloric Acid (HCl)
Procedure:
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In a round-bottomed flask equipped with a reflux condenser, dissolve the starting aldehyde (e.g., 1 equivalent) in a mixture of ethanol and water.
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Add potassium cyanide (e.g., 2 equivalents) and ammonium carbonate (e.g., 2 equivalents) to the solution[4].
-
Heat the reaction mixture to reflux at 60-70°C and maintain for several hours[5]. The reaction progress should be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Carefully acidify the reaction mixture with concentrated hydrochloric acid to precipitate the hydantoin product[4]. Caution: This step should be performed in a well-ventilated fume hood as it may generate toxic hydrogen cyanide gas.
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Collect the precipitate by filtration, wash with cold water, and dry.
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The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Potential Biological Activities and Signaling Pathways
Imidazolidine-2,4-dione derivatives are known to exhibit a wide range of pharmacological activities. While the specific biological profile of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione has not been extensively reported, its structural motifs suggest potential for several types of biological activity.
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Anticancer Activity: Many hydantoin derivatives have been investigated as anticancer agents. For instance, some derivatives act as inhibitors of B-cell lymphoma-2 (Bcl-2) proteins, which are key regulators of apoptosis[6]. Others have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2)[6][7].
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Antimicrobial Activity: The hydantoin scaffold is present in the antimicrobial drug nitrofurantoin. Various synthetic derivatives have been tested for their in vitro antimicrobial action against different strains of bacteria and fungi[8].
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Enzyme Inhibition: Imidazolidine-2,4-dione derivatives have been designed as inhibitors for various enzymes, including lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases[9].
General Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines a typical workflow for assessing the cytotoxic potential of a novel compound like 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione.
Caption: Workflow for in vitro cytotoxicity screening using an MTT assay.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a general method for evaluating the cytotoxic effects of a compound on cancer cell lines.
Materials:
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96-well plates
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Cancer cell lines (e.g., MCF-7, HCT-116)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Test compound stock solution in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO)
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Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
While specific experimental data on 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione remains to be published, the rich chemistry and diverse biological activities of the imidazolidine-2,4-dione scaffold provide a strong foundation for future research. This technical guide offers a comprehensive starting point for scientists and researchers by summarizing the predicted properties, established synthetic methodologies, and potential biological applications of this compound. The provided protocols for synthesis and in vitro screening serve as practical templates for the investigation of this and other novel hydantoin derivatives. Further experimental studies are warranted to fully elucidate the physicochemical properties and pharmacological profile of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione.
References
- 1. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 6. scialert.net [scialert.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [wisdomlib.org]
